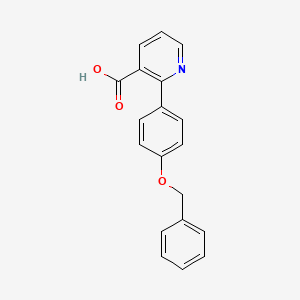

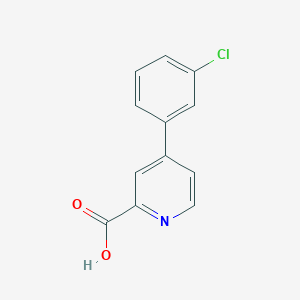

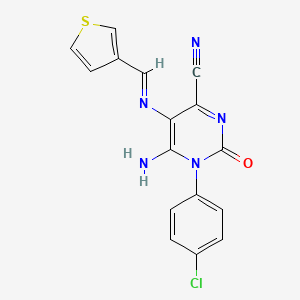

4-(3-Chlorophenyl)picolinic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Chlorophenyl)picolinic acid (4-CPPA) is an organic compound with a molecular formula of C9H6ClNO2 and a molecular weight of 191.59 g/mol. It is a white crystalline solid with a melting point of 178-180 °C. 4-CPPA is a derivative of pyridine and is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds.

Mechanism of Action

Target of Action

The primary target of 4-(3-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

4-(3-Chlorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts processes such as viral replication and packaging, and normal cell homeostatic functions .

Pharmacokinetics

Picolinic acid, a related compound, is a pyridine carboxylate metabolite of tryptophan . It is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The result of the compound’s action is the inhibition of the function of ZFPs . This leads to the disruption of processes such as viral replication and packaging, and normal cell homeostatic functions . Picolinic acid has been shown to be an anti-viral in vitro and in vivo .

Advantages and Limitations for Lab Experiments

4-(3-Chlorophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 178-180 °C, and it is easy to handle and store. Additionally, it is relatively inexpensive and readily available. The main limitation is that it is a reagent, and therefore it is not suitable for use in biological experiments.

Future Directions

There are several potential future directions for 4-(3-Chlorophenyl)picolinic acid, 95%. It could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, it could be used in the synthesis of novel pharmaceuticals and other compounds. It could also be used as a catalyst in organic synthesis reactions. Finally, it could be used in the synthesis of materials for use in nanotechnology.

Synthesis Methods

4-(3-Chlorophenyl)picolinic acid, 95% can be synthesized from 3-chlorophenol and pyridine-2-carboxylic acid by a process of esterification. The reaction is carried out in an inert atmosphere at a temperature of around 100-110 °C. The reaction is complete after 8-10 hours, and the product is isolated by filtration and purified by recrystallization from ethanol.

Scientific Research Applications

4-(3-Chlorophenyl)picolinic acid, 95% has been used in various scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrazines. It has also been used in the synthesis of dyes, pharmaceuticals, and other compounds. Additionally, it has been used in the synthesis of bioactive molecules, such as antifungal agents and anticancer drugs.

properties

IUPAC Name |

4-(3-chlorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTBPBWKZPDXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)